5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol basic properties
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol basic properties
An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol: Properties, Synthesis, and Potential Applications
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1] These compounds have demonstrated a remarkable diversity of pharmacological activities, including anti-cancer, antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] The substitution pattern on the tetrahydroquinoline ring system plays a crucial role in modulating this biological activity. This guide focuses on a specific derivative, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, a molecule that combines the key structural features of a tetrahydroquinoline core with a phenolic hydroxyl group and a chlorine substituent on the aromatic ring. This unique combination of functional groups suggests significant potential for this compound as a versatile building block in medicinal chemistry and drug discovery programs.
This document provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, intended for researchers and professionals in the fields of organic synthesis and drug development.
Physicochemical and Spectroscopic Properties
Understanding the core physical and chemical characteristics of a compound is fundamental to its application in research and development.
Core Physicochemical Data
The key identifying and physical properties of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol are summarized in the table below. These values are a combination of experimentally available data and high-quality computational predictions.
| Property | Value | Source |
| IUPAC Name | 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol | - |
| CAS Number | 54810-34-3 | [4] |
| Molecular Formula | C₉H₁₀ClNO | [4] |
| Molecular Weight | 183.64 g/mol | [4] |
| Appearance | Expected to be an off-white to light beige solid | Inferred |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| pKa (Predicted) | Phenolic OH: ~9.5, Anilino NH: ~4.5 | Inferred |
| LogP (Predicted) | ~2.1 | Inferred |
Spectroscopic Profile (Predicted)
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and exchangeable protons.
-
Aromatic Protons: Two doublets in the range of δ 6.5-7.0 ppm, corresponding to the two protons on the benzene ring.
-
Aliphatic Protons: A series of multiplets between δ 1.8-3.5 ppm, corresponding to the three methylene (-CH₂-) groups in the saturated ring. The protons on the carbon adjacent to the nitrogen will be the most deshielded.
-
NH and OH Protons: Two broad singlets that are exchangeable with D₂O. The phenolic OH proton is expected around δ 8.5-9.5 ppm, while the secondary amine (NH) proton would likely appear in the range of δ 4.0-5.0 ppm.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbons bearing the -OH and -Cl groups will have characteristic chemical shifts.
-
Aliphatic Carbons: Three signals in the aliphatic region (δ 20-50 ppm) corresponding to the three methylene groups.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹ for the secondary amine.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 183.6. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
Synthesis and Purification
A robust and reproducible synthetic route is critical for accessing sufficient quantities of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol for further study. The most logical and efficient approach involves the reduction of the readily available precursor, 5-Chloro-8-hydroxyquinoline.
Retrosynthetic Analysis and Strategy
The synthesis strategy hinges on the selective reduction of the pyridine ring of 5-Chloro-8-hydroxyquinoline without affecting the benzene ring or the chloro and hydroxyl substituents. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and relatively clean reaction profile.
Caption: Retrosynthetic approach for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard procedure for the catalytic hydrogenation of 5-Chloro-8-hydroxyquinoline.
Materials and Reagents:
-
5-Chloro-8-hydroxyquinoline
-
Platinum (IV) oxide (PtO₂, Adam's catalyst) or Palladium on Carbon (10% Pd/C)
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Hydrogen gas (H₂) source
-
Celatom® or diatomaceous earth for filtration
Step-by-Step Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-Chloro-8-hydroxyquinoline (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. A typical catalyst loading is 5-10 mol% of PtO₂ or 10% w/w of Pd/C.
-
Solvent Addition: Add the chosen solvent (e.g., ethanol or acetic acid) to dissolve or suspend the starting material. The choice of solvent can influence the reaction rate and selectivity. Acetic acid can often facilitate the reduction of heterocyclic aromatic rings.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Begin vigorous stirring and, if necessary, heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) to facilitate the reaction. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celatom® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.
Potential Biological Activity and Applications
While specific biological data for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is not extensively published, its structural components provide a strong basis for predicting its potential applications in drug discovery. The tetrahydroquinoline core is a well-established pharmacophore, and the 8-hydroxyquinoline moiety is a known metal chelator with significant antimicrobial and anti-cancer properties.[2][5][6]
Rationale for Potential Bioactivity
-
Anti-cancer Activity: Many substituted tetrahydroquinolines exhibit potent anti-proliferative effects against various cancer cell lines.[2][7] The 8-hydroxyquinoline fragment is known to disrupt cellular metal homeostasis, which can lead to the generation of reactive oxygen species (ROS) and induce apoptosis in cancer cells. The combination of these two pharmacophores in a single molecule makes it a promising candidate for anti-cancer drug development.
-
Antimicrobial Properties: 8-Hydroxyquinoline and its derivatives, such as Cloxyquin (5-chloro-8-hydroxyquinoline), are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[6][8] This activity is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function. The tetrahydroquinoline derivative is expected to retain or even modulate this activity.
-
Antioxidant and Neuroprotective Effects: The phenolic hydroxyl group at the 8-position, ortho to the heterocyclic nitrogen, is a structural feature associated with antioxidant activity in other tetrahydroquinoline derivatives.[2] This suggests potential applications in diseases associated with oxidative stress, such as neurodegenerative disorders.
Potential Signaling Pathway Interactions
The predicted bioactivity of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol suggests potential interactions with several key cellular signaling pathways.
Caption: Potential mechanisms of action for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.
Safety, Handling, and Storage
Specific toxicological data for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is not available. Therefore, it is crucial to handle this compound with the care afforded to a substance of unknown toxicity, based on the known hazards of its structural analogs, 1,2,3,4-tetrahydroquinoline and 5-chloro-8-hydroxyquinoline.[9][10]
Hazard Identification (Inferred)
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Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Causes skin, eye, and respiratory tract irritation.[9][10]
-
Sensitization: May cause an allergic skin reaction.[11]
-
Chronic Effects: Potential for long-term effects is unknown. The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as a substance that may cause cancer.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from strong oxidizing agents.
-
The related compound 5-chloro-8-hydroxyquinoline is light-sensitive; therefore, storage in an amber vial or protected from light is recommended.[13]
Conclusion
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a fascinating molecule that merges the established pharmacological relevance of the tetrahydroquinoline core with the potent metal-chelating and antimicrobial properties of the 8-hydroxyquinoline scaffold. While experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration in drug discovery and medicinal chemistry. Its predicted bioactivities, particularly in the realms of oncology and infectious diseases, mark it as a high-potential candidate for further investigation. The protocols and predictive data presented herein are intended to facilitate and encourage such research, paving the way for the potential development of novel therapeutic agents based on this versatile chemical entity.
References
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Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13187-13211. Available at: [Link]
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Katritzky, A. R., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(6), 6649-6687. Available at: [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Chemistry & Biodiversity. Available at: [Link]
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MDPI. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1699. Available at: [Link]
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ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Available at: [Link]
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PENTA s.r.o. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. Available at: [Link]
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Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available at: [Link]
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Capot Chemical. (2018). Material Safety Data Sheet for 7-chloro-1,2,3,4-tetrahydroquinoline. Available at: [Link]
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PMC. (2015). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 20(9), 16646–16666. Available at: [Link]
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